molecular formula C11H13BrN2 B5209224 2-methyl-1-prop-2-enylbenzimidazole;hydrobromide

2-methyl-1-prop-2-enylbenzimidazole;hydrobromide

Cat. No.: B5209224
M. Wt: 253.14 g/mol
InChI Key: FCPKYIBRHWQRBZ-UHFFFAOYSA-N
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Description

2-methyl-1-prop-2-enylbenzimidazole;hydrobromide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This structural motif is known for its significant pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-prop-2-enylbenzimidazole;hydrobromide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent bromination. The reaction conditions often include the use of acidic catalysts and solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-prop-2-enylbenzimidazole;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products Formed

Scientific Research Applications

2-methyl-1-prop-2-enylbenzimidazole;hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-1-prop-2-enylbenzimidazole;hydrobromide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in microbial cells, leading to their death. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylbenzimidazole
  • 1-prop-2-enylbenzimidazole
  • 2-methyl-1H-benzimidazole

Uniqueness

2-methyl-1-prop-2-enylbenzimidazole;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit enhanced stability, bioavailability, and specific activity against certain targets .

Properties

IUPAC Name

2-methyl-1-prop-2-enylbenzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.BrH/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13;/h3-7H,1,8H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPKYIBRHWQRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC=C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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